1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor structure–activity relationship selectivity

This pyrazolo[3,4-d]pyrimidine features a distinct N1-(4-chloro-2-methylphenyl) and C4-piperidinyl pattern unavailable in generic 1-phenyl analogs. Synthesized for kinase inhibitor research, its unique ortho-methyl substitution provides irreplaceable steric and electronic effects critical for reproducible selectivity profiling against BTK, Abl, and PKD. Avoid experimental variability caused by uncontrolled substitution—source this precise chemotype for definitive SAR models. Request a custom synthesis quotation today.

Molecular Formula C17H18ClN5
Molecular Weight 327.82
CAS No. 946202-80-8
Cat. No. B2368516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS946202-80-8
Molecular FormulaC17H18ClN5
Molecular Weight327.82
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4
InChIInChI=1S/C17H18ClN5/c1-12-9-13(18)5-6-15(12)23-17-14(10-21-23)16(19-11-20-17)22-7-3-2-4-8-22/h5-6,9-11H,2-4,7-8H2,1H3
InChIKeyQUKWADUJADPFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 946202-80-8): Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


1-(4-Chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 946202-80-8) is a synthetic small molecule (MW 327.8 g/mol, cLogP ~4.1) belonging to the pyrazolo[3,4-d]pyrimidine class [1]. This scaffold is a privileged heterocyclic core in kinase inhibitor drug discovery, extensively explored for Bruton's tyrosine kinase (BTK), Abl, Src, and protein kinase D (PKD) inhibition [2]. The compound features a 4-chloro-2-methylphenyl group at N1 and a piperidin-1-yl substituent at C4—a substitution pattern that distinguishes it from simpler N1-phenyl or N1-(4-chlorophenyl) analogs and may confer altered steric and electronic properties relevant to target selectivity.

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Is Not Advisable for 1-(4-Chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (946202-80-8)


The pyrazolo[3,4-d]pyrimidine class exhibits extreme sensitivity to N1 and C4 substituent identity; even minor modifications can invert kinase selectivity profiles or abolish cellular activity. For example, in a systematic PKD inhibitor optimization study, a single substitution change produced a 10-fold potency shift [1]. Similarly, BTK-targeted pyrazolo[3,4-d]pyrimidines show that para-substitution on the N1-phenyl ring dramatically alters antiproliferative potency against leukemia cell lines, with some analogs achieving 8–10× greater potency than ibrutinib while others are essentially inactive [2]. The 4-chloro-2-methylphenyl motif present in this compound introduces a unique combination of electron-withdrawing (Cl) and steric (ortho-CH₃) effects that cannot be replicated by generic 1-phenyl or 1-(4-chlorophenyl) analogs, making uncontrolled substitution a direct risk to experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (946202-80-8) Versus Structural Analogs


N1 Substituent Steric and Electronic Differentiation: 4-Chloro-2-methylphenyl vs. 4-Chlorophenyl and Unsubstituted Phenyl

The target compound bears a 4-chloro-2-methylphenyl N1 substituent. Literature SAR for this scaffold demonstrates that halogen and alkyl substitution patterns on the N1-phenyl ring are critical determinants of kinase binding. In the PKD inhibitor series, the lead 1-NM-PP1 (N1 = 1-naphthylmethyl) showed distinct potency and binding mode compared to analogs with smaller or differently substituted N1 groups [1]. While no direct head-to-head enzymatic assay data for this exact compound are publicly available, the ortho-methyl group introduces steric bulk absent in the commonly available 1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and the combined chloro/methyl substitution pattern is expected to alter ATP-binding pocket occupancy relative to unsubstituted or mono-substituted phenyl analogs [2].

Kinase inhibitor structure–activity relationship selectivity

Class-Level Antiproliferative Potency in Leukemia Models: Pyrazolo[3,4-d]pyrimidine Scaffold vs. Ibrutinib

A structurally related series of pyrazolo[3,4-d]pyrimidine derivatives (bearing a 4-phenoxyphenyl N1 substituent and piperidin-1-yl C4 linkage) demonstrated IC₅₀ values of 0.84–2.9 μM against L1210, K562, and HL-60 leukemia cell lines, representing 8–10× greater potency than the clinical BTK inhibitor ibrutinib in the same assays [1]. While the target compound carries a different N1 substituent (4-chloro-2-methylphenyl instead of 4-phenoxyphenyl), this result establishes the scaffold's capability for sub-micromolar cellular activity in hematological cancer models and provides a quantitative baseline for evaluating substitution-dependent potency differences.

Antiproliferative leukemia Bruton's tyrosine kinase

Scaffold-Specific Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine vs. Non-Pyrazolopyrimidine Chemotypes

The pyrazolo[3,4-d]pyrimidine core engages kinases via a distinct ATP-mimetic binding mode. In a PKD study, the optimized analog 3-IN-PP1 (IC₅₀ not explicitly stated but 10× more potent than the lead 1-NM-PP1) exhibited an unexpected 180° flipped binding orientation relative to the conventional ATP-adenine pose [1]. This binding mode divergence is scaffold-intrinsic and not replicated by other ATP-competitive heterocycles (e.g., quinazolines, pyrido[2,3-d]pyrimidines). The target compound, bearing the same pyrazolo[3,4-d]pyrimidine core, is predicted to exploit this alternate binding mode, potentially accessing kinase conformations inaccessible to non-pyrazolopyrimidine inhibitors.

Kinase inhibition ATP-competitive binding mode

Physicochemical Profile Distinction: Lipophilicity and Hydrogen Bond Acceptor Count vs. Clinical Kinase Inhibitors

The target compound's computed XLogP3-AA of 4.1 [1] places it in a moderately lipophilic range (below the XLogP >5 liability threshold), distinguishing it from highly lipophilic clinical kinase inhibitors such as ibrutinib (XLogP ~5.0) or acalabrutinib. With 0 H-bond donors and 4 H-bond acceptors, the compound occupies a favorable drug-like chemical space (meeting Lipinski's Rule of Five) while maintaining sufficient polarity for aqueous solubility—a balance not always achieved by more lipophilic pyrazolo[3,4-d]pyrimidine analogs bearing extended aromatic N1 substituents.

Drug-likeness lipophilicity physicochemical properties

Synthetic Tractability and C4 Piperidine Attachment: Differentiation from C4-Amine or C4-Aryl Analogs

The C4-piperidin-1-yl substituent in the target compound is directly attached via a C–N bond to the pyrimidine ring, a linkage that is synthetically accessible via nucleophilic aromatic substitution (SₙAr) of 4-chloro-pyrazolo[3,4-d]pyrimidine intermediates with piperidine [1]. This contrasts with C4-aryl analogs that require transition metal-catalyzed cross-coupling (Suzuki, Stille) introducing potential Pd contamination concerns for biological assays. The piperidine ring provides a conformationally well-defined basic nitrogen (pKa ~10.7) compared to morpholine (pKa ~8.4) or piperazine (pKa ~9.8) analogs, affecting both solubility-pH profile and potential off-target interactions.

Synthetic accessibility C4 substitution chemical stability

Optimal Research and Industrial Application Scenarios for 1-(4-Chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (946202-80-8)


Kinase Selectivity Profiling and SAR Expansion Studies

The compound is ideally suited for systematic kinase selectivity panel screening to establish substitution-dependent selectivity fingerprints across the kinome. Given the class-level evidence that N1 substituent identity critically governs kinase binding mode and potency [1], profiling this compound alongside the simpler 1-phenyl and 1-(4-chlorophenyl) analogs will illuminate the specific contribution of the ortho-methyl group to kinase selectivity. Such data are essential for building predictive SAR models for the pyrazolo[3,4-d]pyrimidine chemotype.

Hematological Cancer Antiproliferative Screening Cascade

Based on the demonstrated 8–10× superiority of structurally related pyrazolo[3,4-d]pyrimidines over ibrutinib in leukemia cell lines [2], this compound should be prioritized for antiproliferative screening against L1210, K562, and HL-60 panels. Its distinct N1 substitution pattern may confer differential activity across B-cell vs. myeloid leukemia subtypes, providing valuable structure–activity relationship information for hematological oncology programs.

Chemical Probe Development for PKD or Abl Kinase Studies

The pyrazolo[3,4-d]pyrimidine scaffold has validated activity against protein kinase D (PKD) with a unique 180° flipped binding mode [1] and against Abl kinase with antiproliferative translation to leukemia cells [3]. This compound, with its balanced physicochemical properties (XLogP 4.1, 0 HBD, MW 327.8) [4], is a strong candidate for development into a cell-permeable chemical probe for PKD, Abl, or related CAMK/tyrosine kinase family members, pending primary biochemical IC₅₀ determination.

Comparative Solubility and Formulation Screening for Kinase Inhibitor Libraries

The compound's moderate lipophilicity (XLogP 4.1) and low molecular weight (327.8) relative to clinical kinase inhibitors [4] make it a useful reference standard for comparative solubility, permeability, and plasma protein binding assays within pyrazolo[3,4-d]pyrimidine compound libraries. Its piperidine substituent provides pH-dependent solubility that can be systematically compared against morpholine, piperazine, and aryl C4 analogs to guide lead optimization toward favorable ADME profiles.

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